

physical and chemical properties of 2,3,6-Trifluoropyridin-4-amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,3,6-Trifluoropyridin-4-amine**

Cat. No.: **B1283207**

[Get Quote](#)

An In-depth Technical Guide to 2,3,6-Trifluoropyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for **2,3,6-Trifluoropyridin-4-amine** is limited. This guide provides a comprehensive overview based on available information for the target compound and data from structurally related analogs to infer its physicochemical properties.

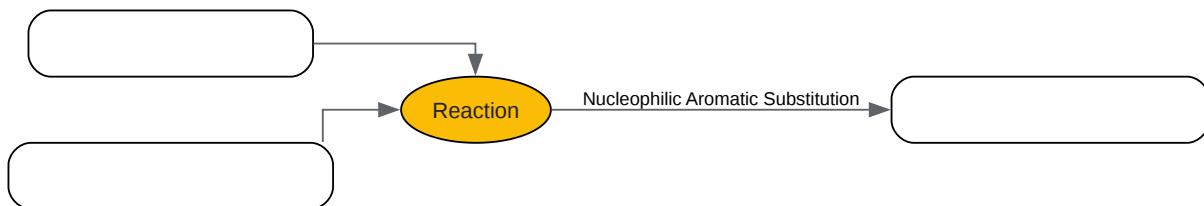
Core Molecular Information

2,3,6-Trifluoropyridin-4-amine is a fluorinated pyridine derivative with potential applications in medicinal chemistry and materials science. The presence of three fluorine atoms is expected to significantly influence its electronic properties, reactivity, and biological activity.

Property	Value	Source
CAS Number	63489-55-4	[Internal Search]
Molecular Formula	C ₅ H ₃ F ₃ N ₂	[Internal Search]
Molecular Weight	148.08 g/mol	[Internal Search]
Canonical SMILES	C1=C(C(=NC(=C1F)F)N)F	[Internal Search]
InChI Key	Not Available	
Appearance	Expected to be a solid	[Inference]
Storage Conditions	Short term: -4°C; Long term: -20°C	[Internal Search]

Estimated Physicochemical Properties

Due to the absence of direct experimental data for **2,3,6-Trifluoropyridin-4-amine**, the following table provides estimated values and data from structurally similar compounds to offer a comparative perspective.

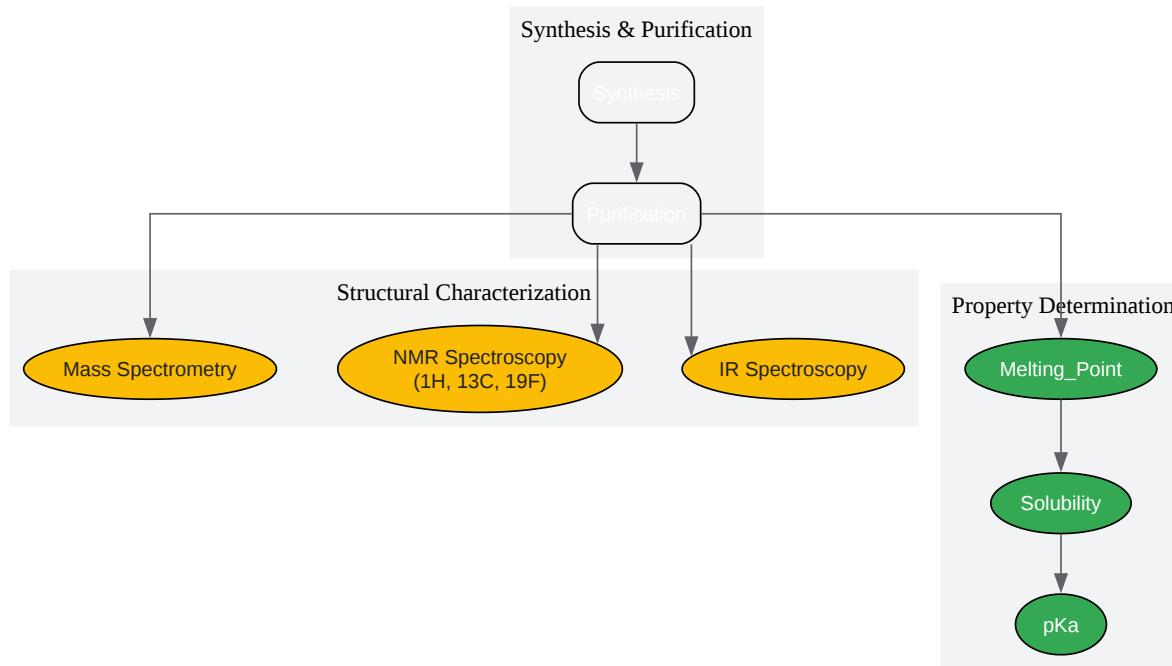

Property	2,3,6-Trifluoropyridin-4-amine (Estimated/Inferred)	4-Amino-2,3,5,6-tetrafluoropyridine	4-Amino-3-chloro-2,5,6-trifluoropyridine	2,4,6-Trifluoropyridine
Melting Point (°C)	Not Available	82 - 88	120 - 121	Not Available
Boiling Point (°C)	Not Available	Not Available	Not Available	102
	Estimated to be lower than non-fluorinated aminopyridines			
pKa	due to the electron-withdrawing nature of fluorine atoms. [1]	Not Available	Not Available	Not Available
Solubility	Expected to have good solubility in polar organic solvents like DMSO and methanol. [2] [3]	Not Available	Not Available	Insoluble in water

Synthesis and Experimental Protocols

While a specific experimental protocol for the synthesis of **2,3,6-Trifluoropyridin-4-amine** is not available in the reviewed literature, a plausible synthetic route can be proposed based on established methods for the synthesis of fluorinated aminopyridines. A common approach involves the nucleophilic aromatic substitution of a polyfluorinated pyridine precursor.

Proposed Synthetic Pathway:

A potential synthesis could involve the reaction of 2,3,4,6-tetrafluoropyridine with ammonia or a protected amine. The 4-position in perfluoropyridine is generally the most susceptible to nucleophilic attack.


[Click to download full resolution via product page](#)

Caption: Proposed synthesis of **2,3,6-Trifluoropyridin-4-amine**.

General Experimental Protocol (Hypothetical):

- Reaction Setup: In a sealed reaction vessel, dissolve 2,3,4,6-tetrafluoropyridine in a suitable aprotic solvent such as acetonitrile or DMSO.
- Nucleophilic Addition: Add an excess of aqueous ammonia or a solution of a protected amine (e.g., benzylamine, followed by deprotection) to the reaction mixture.
- Heating and Monitoring: Heat the mixture at a controlled temperature (e.g., 80-120 °C) and monitor the reaction progress by gas chromatography-mass spectrometry (GC-MS) or thin-layer chromatography (TLC).
- Work-up: After completion, cool the reaction mixture and partition it between water and an organic solvent (e.g., ethyl acetate).
- Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel.

Workflow for Characterization of a Novel Fluorinated Pyridine:

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and characterization of a novel compound.

Predicted Spectroscopic Data

While experimental spectra are not available, the following are predictions based on the structure of **2,3,6-Trifluoropyridin-4-amine** and general principles of spectroscopy.

4.1. 1H NMR Spectroscopy

The 1H NMR spectrum is expected to be simple, showing a signal for the C5-proton and signals for the amine protons.

- C5-H: This proton would likely appear as a complex multiplet due to coupling with the adjacent fluorine atoms (F6 and the more distant F2 and F3). Its chemical shift would be in the aromatic region, influenced by the electron-withdrawing fluorine atoms.
- NH₂: The amine protons would likely appear as a broad singlet. The chemical shift would be dependent on the solvent and concentration.

4.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum would show five distinct signals for the pyridine ring carbons. Each carbon signal would be split by the fluorine atoms attached to or near it (C-F coupling).

- C-F signals: The signals for C2, C3, and C6 will show large one-bond C-F coupling constants.
- C4 and C5 signals: These signals will show smaller two- or three-bond C-F couplings. The chemical shifts will be significantly influenced by the fluorine substituents.

4.3. ¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is expected to show three distinct signals for the fluorine atoms at the C2, C3, and C6 positions. These signals would likely appear as multiplets due to F-F and F-H coupling.

4.4. IR Spectroscopy

The infrared spectrum would be expected to show characteristic absorption bands for the N-H and C-F bonds.

- N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine.
- N-H bending: A band around 1600-1650 cm⁻¹.
- C-F stretching: Strong absorption bands in the region of 1000-1400 cm⁻¹.
- Aromatic C=C and C=N stretching: Bands in the 1400-1600 cm⁻¹ region.

4.5. Mass Spectrometry

The mass spectrum would be expected to show a molecular ion peak (M^+) at m/z 148. Fragmentation patterns would likely involve the loss of HF and other small molecules.

Chemical Properties: Reactivity and Stability

- Reactivity: The pyridine ring is deactivated towards electrophilic substitution due to the electron-withdrawing effects of the fluorine atoms. Conversely, it is activated for nucleophilic aromatic substitution, where a fluorine atom could potentially be displaced by a strong nucleophile, although the 4-amino group is a strong activating group which may complicate this. The amino group can undergo typical reactions of primary aromatic amines, such as diazotization and acylation.[4]
- Stability: Fluorinated pyridines are generally stable compounds. The provided storage conditions of -4°C to -20°C suggest that the compound may be sensitive to prolonged exposure to higher temperatures or light.

Conclusion

2,3,6-Trifluoropyridin-4-amine is a compound of interest for which detailed experimental characterization is currently lacking in public literature. This guide provides a foundational understanding based on its molecular structure and by drawing parallels with related fluorinated pyridines. The proposed synthetic and characterization workflows offer a roadmap for researchers aiming to work with this and similar novel compounds. Further experimental investigation is necessary to fully elucidate its chemical and physical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. portal.tpu.ru [portal.tpu.ru]
- To cite this document: BenchChem. [physical and chemical properties of 2,3,6-Trifluoropyridin-4-amine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1283207#physical-and-chemical-properties-of-2-3-6-trifluoropyridin-4-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com